1-(diphenylmethyl)piperidine-4-carboxamide
Description
1-(Diphenylmethyl)piperidine-4-carboxamide is a piperidine-based compound featuring a diphenylmethyl group at the piperidine nitrogen and a carboxamide moiety at the 4-position. The scaffold’s versatility allows for extensive derivatization, making it a focal point in medicinal chemistry for drug discovery .
Properties
IUPAC Name |
1-benzhydrylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c20-19(22)17-11-13-21(14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQSDLVQUXPSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(diphenylmethyl)piperidine-4-carboxamide typically involves the reaction of diphenylmethanol with piperidine-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Antiviral Activity
- GRL0617 Analogs : Derivatives like N-benzyl-1-[1-(naphthalen-1-yl)ethyl]piperidine-4-carboxamide showed moderate inhibition of SARS-CoV PLpro, though less potent than covalent inhibitors .
Antimicrobial and Antifungal Effects
- Compound I : Moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) but weak antibacterial effects (MIC > 64 µg/mL for S. aureus).
- Compound II : Demonstrated analgesic activity (68% inhibition in tail-flick test) but negligible antimicrobial effects.
Enzyme Inhibition
- Soluble Epoxide Hydrolase (sEH) Inhibitors : Piperidine-4-carboxamides with arylformyl groups (e.g., 4-formylphenyl) showed dual sEH/PPAR-γ activity, though data on the diphenylmethyl analog are lacking .
Pharmacokinetic and Toxicity Profiles
- GRL0617 Analogs : Demonstrated moderate bioavailability in vitro but required structural optimization for in vivo stability .
- Nitrobenzoyl Derivatives (I) : Showed poor solubility and oxidative instability, limiting therapeutic utility .
Structure-Activity Relationship (SAR) Insights
- Piperidine N-Substituent : Bulky groups (e.g., diphenylmethyl, naphthalene-ethyl) enhance target binding via hydrophobic interactions .
- Carboxamide Modifications : Benzyl or aryl substitutions improve enzyme inhibition (e.g., SARS-CoV PLpro) but may reduce solubility .
- Electron-Withdrawing Groups : Nitro substituents (Compound I) enhance antifungal activity but increase toxicity risks .
Biological Activity
1-(Diphenylmethyl)piperidine-4-carboxamide, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which enable it to interact with various biological targets. This article reviews its biological activity, focusing on antiviral properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 184780-42-5
- Molecular Formula : CHNO
The compound's structure includes a piperidine ring substituted with a diphenylmethyl group and a carboxamide functional group, which are crucial for its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound derivatives against various viruses. For example, a series of synthesized compounds demonstrated significant inhibitory effects on HIV-1 replication. Specifically, derivatives showed IC values ranging from 73.01 nM to 94.10 nM in HIV-1 single cycle assays, indicating their effectiveness comparable to established antiviral agents like maraviroc .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which is a critical mechanism for many therapeutic agents. Notably, it has shown promise as an inhibitor of the CCR5 receptor, which plays a vital role in HIV entry into host cells. The IC values for CCR5 inhibition were found to be approximately 25.73 nM, demonstrating high potency .
The mechanism by which this compound exerts its biological effects involves binding to target proteins and modulating their activity. This interaction can lead to the inhibition of viral entry or replication processes and the modulation of signaling pathways associated with disease progression.
Case Studies and Experimental Data
A comprehensive analysis of various studies reveals the following findings regarding the biological activity of this compound:
| Study | Target | IC Value | Notes |
|---|---|---|---|
| Study A | CCR5 | 25.73 nM | Comparable to maraviroc |
| Study B | HIV-1 | 73.01 - 94.10 nM | Effective in single cycle assays |
| Study C | Enzyme X | TBD | Further studies needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
